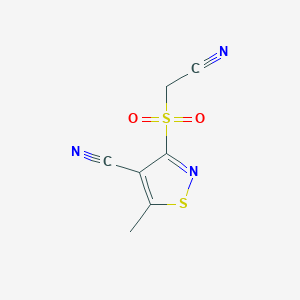

3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

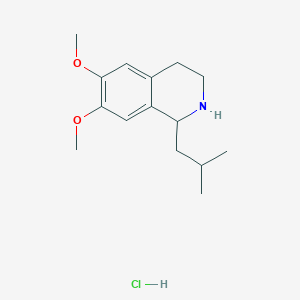

“3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile” is a complex organic compound. It contains several functional groups including a cyanomethyl group (-CH2CN), a sulfonyl group (-SO2-), a methyl group (-CH3), and an isothiazole ring . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of related compounds. For instance, cyanomethylation is a common synthetic approach to introduce a cyanomethyl group into a molecule . Sulfonyl groups can be introduced through reactions with sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups around the isothiazole ring. Unfortunately, without specific data, it’s challenging to provide a detailed analysis of its molecular structure .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyanomethyl group could participate in radical cyanomethylation reactions . The sulfonyl group could undergo reactions typical of sulfonylureas .

Aplicaciones Científicas De Investigación

Antiviral Activities

A study on the structural and vibrational properties of a series of isothiazole derivatives, including variations of 3-((Cyanomethyl)sulfonyl)-5-methyl-4-isothiazolecarbonitrile, explored their potential antiviral activities. The high polarity of certain derivatives, presumably including the cyanomethylsulfonyl variant, was noted to potentially explain elevated antiviral activity due to their ability to traverse biological membranes more rapidly (Romani et al., 2015).

Electrosynthesis of Isothiazoles

Electrosynthesis of sulfur-containing compounds, including isothiazoles derived from substances similar to this compound, has been studied. This process involves the elimination of a phenylsulfonyl group, which is a key feature of the cyanomethylsulfonyl compound (Kunugi et al., 1999).

Synthesis of New Derivatives

The synthesis of new 3-methylthio-5-aryl-4-isothiazolecarbonitriles, a class closely related to this compound, has been researched for broad antiviral spectrum applications. This indicates the potential for developing new compounds with similar structures for antiviral use (Cutrì et al., 2002).

Reaction with Other Chemicals

Studies have also explored the reactions of compounds similar to this compound with different chemicals, such as sulfonylacetic acid nitriles. This research can be pivotal in understanding the compound's reactivity and potential applications in creating new chemical entities (Britsun et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(cyanomethylsulfonyl)-5-methyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S2/c1-5-6(4-9)7(10-13-5)14(11,12)3-2-8/h3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQWCFQKLYEPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)S(=O)(=O)CC#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

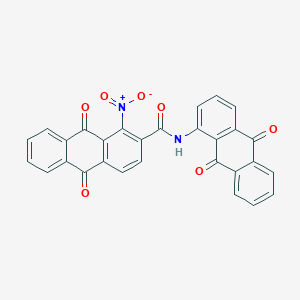

![3-(3,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2431319.png)

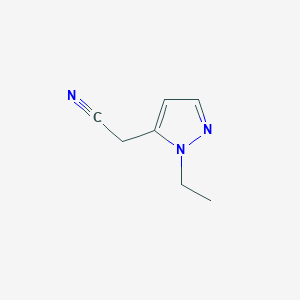

![1-[(oxan-4-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2431324.png)

![5,5,7,7-Tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2431333.png)

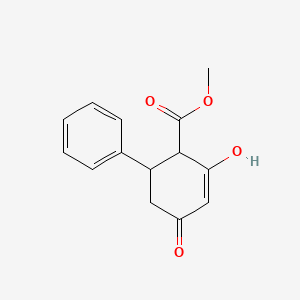

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2431338.png)